molecular formula C8H9BrN2O B2354914 N-(2-Bromoethyl)pyridine-2-carboxamide CAS No. 717138-97-1

N-(2-Bromoethyl)pyridine-2-carboxamide

Cat. No.: B2354914
CAS No.: 717138-97-1
M. Wt: 229.077
InChI Key: SMFVCKFWLXDJNS-UHFFFAOYSA-N
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Description

Significance and Research Context within the Pyridine (B92270) Carboxamide Class

The pyridine carboxamide class of compounds is of significant interest to researchers due to its wide range of biological activities. ontosight.ai Derivatives of this structural motif have been investigated for numerous therapeutic applications. The core structure, consisting of a pyridine ring linked to a carboxamide group, provides a rigid framework that can be readily modified to interact with various biological targets.

The versatility of the pyridine carboxamide scaffold has led to the development of compounds with a broad spectrum of pharmacological effects. rsc.org These include antimicrobial, anti-inflammatory, and anti-mycobacterial properties. nih.gov For instance, certain pyridine carboxamide derivatives have shown promise as leads for developing new drugs against Mycobacterium tuberculosis. asm.org

Table 1: Investigated Biological Activities of Pyridine Carboxamide Derivatives

Biological Activity Description
Antimicrobial Activity against various bacterial and fungal strains has been reported for several pyridine carboxamide derivatives. nih.govmdpi.com
Anti-inflammatory Some compounds within this class have demonstrated potential in modulating inflammatory pathways. nih.gov
Antitubercular Pyridine carboxamides have been identified as a promising scaffold for the development of new treatments for tuberculosis. asm.org
Anticancer Certain derivatives have been explored for their potential to inhibit cancer cell proliferation. nih.gov

| Antiviral | The pyridine carboxamide structure has been incorporated into molecules with antiviral activity. ontosight.ai |

The N-substituent on the carboxamide group plays a crucial role in determining the biological activity and selectivity of these compounds. The introduction of the 2-bromoethyl group in N-(2-Bromoethyl)pyridine-2-carboxamide provides a reactive site for further chemical modifications, enabling the synthesis of a library of new derivatives for biological screening.

Historical Perspective of N-Substituted Pyridine Carboxamide Derivatives in Chemical Science

The history of pyridine and its derivatives dates back to the 19th century. The pyridine scaffold was first isolated in 1846, and its structure was later elucidated by Wilhelm Körner and James Dewar. rsc.org One of the first major syntheses of pyridine derivatives was described by Arthur Rudolf Hantzsch in 1881. wikipedia.org

The exploration of pyridine derivatives in medicinal chemistry has a rich history, with pyridine-containing drugs being used for a variety of therapeutic purposes. nih.gov The development of N-substituted pyridine carboxamides is a part of this broader effort to utilize the pyridine scaffold for creating new therapeutic agents.

The ability to modify the substituent on the carboxamide nitrogen has been a key strategy in medicinal chemistry to fine-tune the pharmacological properties of drug candidates. This approach allows for the optimization of factors such as potency, selectivity, and pharmacokinetic properties. The synthesis of N-substituted pyridine carboxamides is often achieved through the condensation of a pyridine carboxylic acid derivative with a primary or secondary amine. mdpi.com

The presence of the reactive bromoethyl group in this compound suggests its role as a building block in the ongoing development of novel pyridine carboxamide derivatives with potentially enhanced or novel biological activities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-bromoethyl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c9-4-6-11-8(12)7-3-1-2-5-10-7/h1-3,5H,4,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMFVCKFWLXDJNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N 2 Bromoethyl Pyridine 2 Carboxamide

Established Synthetic Pathways for N-(2-Bromoethyl)pyridine-2-carboxamide

The synthesis of this compound is primarily achieved through standard amide bond formation reactions, coupling a derivative of picolinic acid with 2-bromoethylamine (B90993).

Direct Synthetic Routes

Direct synthesis of the target compound relies on the creation of an amide linkage between the carboxyl group of picolinic acid and the amino group of 2-bromoethylamine. Several standard methodologies can be employed for this purpose.

Via Acyl Chloride: A common and effective method involves the conversion of picolinic acid to its more reactive acyl chloride derivative, picolinoyl chloride. This is typically achieved by treating picolinic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov The resulting picolinoyl chloride is then reacted with 2-bromoethylamine, often supplied as its hydrochloride salt, in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the liberated HCl and facilitate the reaction. google.com

Via Coupling Agents: Modern synthetic chemistry often employs coupling agents to facilitate amide bond formation directly from a carboxylic acid and an amine, avoiding the need to generate the acyl chloride in a separate step. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are widely used. nih.govlibretexts.org In this approach, picolinic acid is activated by the coupling agent, sometimes with an additive like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions. researchgate.netgrowingscience.com The activated intermediate then reacts with 2-bromoethylamine to yield this compound. Other uronium-based coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are also highly effective for this transformation. growingscience.com

Table 1: Comparison of Direct Synthetic Routes
MethodPicolinic Acid DerivativeKey ReagentsGeneral Conditions
Acyl Chloride MethodPicolinoyl chlorideSOCl₂ or (COCl)₂, TriethylamineTwo steps: 1. Formation of acid chloride. 2. Reaction with amine and base.
Carbodiimide CouplingPicolinic acidDCC or EDCI, often with HOBtOne-pot reaction at room temperature.
Uronium Salt CouplingPicolinic acidHATU, DIPEAOne-pot reaction, known for high efficiency and mild conditions.

Precursor Chemistry and Intermediate Generation in Complex Molecule Synthesis

While specific documented examples of this compound as an intermediate in the synthesis of complex molecules are not prevalent in the literature, its structure makes it an ideal precursor for various synthetic applications. As a bifunctional molecule, it can serve as a versatile linker or as a starting point for the construction of heterocyclic systems.

The bromoethyl moiety provides a reactive handle for introducing the picolinamide (B142947) fragment into a larger molecular scaffold. For instance, it can be alkylated with nucleophiles present in other molecules to form more complex structures. Furthermore, the presence of both an electrophilic center (the carbon bearing the bromine) and nucleophilic centers (the amide and pyridine nitrogens) allows for the possibility of intramolecular cyclization reactions to form novel heterocyclic rings, such as derivatives of piperazine (B1678402) or diazepine, depending on the reaction conditions and subsequent modifications.

Functional Group Transformations and Derivatization Strategies

The chemical reactivity of this compound is dictated by its three main components: the bromoethyl group, the amide linkage, and the pyridine ring. Each of these sites can be selectively targeted for functionalization and derivatization.

Nucleophilic Substitution Reactions Involving the Bromoethyl Moiety

The primary alkyl bromide in the bromoethyl side chain is highly susceptible to nucleophilic substitution, primarily through an Sₙ2 mechanism. This allows for the facile introduction of a wide variety of functional groups.

A range of nucleophiles can displace the bromide ion, leading to a diverse set of derivatives. For example, reaction with primary or secondary amines yields the corresponding diamine structures. chemguide.co.uk Thiols can be used to introduce sulfur-containing moieties, while azide (B81097) ions provide a route to the corresponding azido (B1232118) derivative, which can be further transformed, for instance, into an amine via reduction. This reactivity is a cornerstone of its utility as a synthetic building block.

Table 2: Potential Nucleophilic Substitution Reactions
NucleophileReagent ExampleProduct Class
AmineR₂NH (e.g., Morpholine, Piperidine)Substituted N-(2-aminoethyl)pyridine-2-carboxamide
ThiolateR-SNa (e.g., Sodium thiophenoxide)N-(2-(Alkyl/Arylthio)ethyl)pyridine-2-carboxamide
AzideNaN₃N-(2-Azidoethyl)pyridine-2-carboxamide
Hydroxide (B78521)NaOHN-(2-Hydroxyethyl)pyridine-2-carboxamide
CyanideNaCNN-(2-Cyanoethyl)pyridine-2-carboxamide

Amide Group Modifications and Reactivity

The amide bond in this compound is relatively stable but can undergo specific chemical transformations under appropriate conditions.

Hydrolysis: The amide bond can be cleaved through hydrolysis under either acidic or basic conditions. libretexts.org Heating with aqueous acid, such as hydrochloric acid, will yield picolinic acid and 2-bromoethylamine (likely as its ammonium (B1175870) salt). acs.orgacs.org Similarly, heating with a strong base like sodium hydroxide will produce the sodium salt of picolinic acid and 2-bromoethylamine. These reactions are typically slow and require harsh conditions due to the inherent stability of the amide group. researchgate.net

Reduction: The amide carbonyl can be reduced to a methylene (B1212753) group (CH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comucalgary.calibretexts.org This reaction converts the amide into the corresponding secondary amine, yielding N-(2-bromoethyl)-1-(pyridin-2-yl)methanamine. This transformation is distinct from the reduction of esters or ketones, as the carbonyl oxygen is completely removed. chemistrysteps.commasterorganicchemistry.comyoutube.com

Pyridine Ring Functionalization and Substitution Chemistry

The pyridine ring is an electron-deficient aromatic system, which dictates its reactivity towards substitution reactions.

Electrophilic Aromatic Substitution: Due to the electron-withdrawing nature of the nitrogen atom and the carboxamide group, the pyridine ring is strongly deactivated towards electrophilic aromatic substitution (EAS). quimicaorganica.orguoanbar.edu.iq Reactions such as nitration or sulfonation require very harsh conditions and typically yield substitution at the 3- and 5-positions, which are the least deactivated positions. youtube.com Friedel-Crafts alkylations and acylations are generally not successful as the Lewis acid catalyst coordinates with the basic nitrogen atom, further deactivating the ring. uoanbar.edu.iq

Activation via N-Oxide Formation: A more effective strategy for functionalizing the pyridine ring is through the formation of the corresponding Pyridine-N-oxide. wikipedia.org The parent pyridine nitrogen can be oxidized using reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. This N-oxide is more reactive towards both electrophilic and nucleophilic substitution. scripps.edu Electrophilic substitution on the N-oxide preferentially occurs at the 4-position. rsc.org More importantly, the N-oxide activates the 2- and 4-positions towards nucleophilic attack. researchgate.net After the desired substitution has been achieved, the N-oxide functionality can be removed by deoxygenation with reagents like PCl₃ to restore the pyridine ring. wikipedia.org This two-step sequence provides a powerful method for introducing substituents that are otherwise difficult to install directly.

Oxidation and Reduction Chemistry of Key Functionalities

The pyridine ring and the carboxamide group in this compound are susceptible to both oxidation and reduction, offering pathways to novel derivatives.

Oxidation: The nitrogen atom of the pyridine ring can be readily oxidized to an N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peracids. libretexts.org The resulting N-oxide functionality alters the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions. For instance, the oxidation of pyridine with hydrogen peroxide in the presence of acetonitrile (B52724) as a cosolvent has been studied, providing insight into the conditions that may be applicable to this compound. nih.gov In a related study, the oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides with m-chloroperoxybenzoic acid (MCPBA) resulted in the formation of the corresponding N-oxide in moderate yield. acs.org

Reduction: The pyridine ring, being electron-deficient, can undergo partial or complete reduction. The Birch reduction, which employs an alkali metal in liquid ammonia (B1221849) with a proton source, is a classic method for the partial reduction of pyridines to dihydropyridines. organic-chemistry.org This method has been successfully applied to various electron-deficient pyridine derivatives. wikipedia.orgnih.gov Complete reduction of the pyridine ring to a piperidine (B6355638) ring can be achieved through catalytic hydrogenation using catalysts like platinum oxide or Raney nickel. nih.gov

The carboxamide group can also be reduced. For example, pyridinecarboxamides have been reduced to the corresponding methylpyridines using samarium diiodide in the presence of water. nih.gov This suggests that the amide linkage in this compound could potentially be reduced to an amine under specific conditions.

TransformationReagents and ConditionsExpected ProductReference
Pyridine N-OxidationHydrogen Peroxide, Acetonitrile/WaterThis compound N-oxide nih.gov
Partial Pyridine Reduction (Birch)Na or Li, Liquid NH₃, AlcoholN-(2-Bromoethyl)dihydropyridine-2-carboxamide wikipedia.orgnih.gov
Full Pyridine ReductionH₂, PtO₂ or Raney NiN-(2-Bromoethyl)piperidine-2-carboxamide nih.gov
Carboxamide ReductionSmI₂, H₂O, THF2-(Aminomethyl)-N-(2-bromoethyl)pyridine nih.gov

Transition-Metal Catalyzed Cross-Coupling Reactions

The bromoethyl group of this compound serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: The Suzuki reaction, which couples an organohalide with a boronic acid or its derivative using a palladium catalyst, is a powerful tool for C-C bond formation. wikipedia.orgorganic-chemistry.org While the pyridine ring of the title compound is not halogenated, the bromoethyl side chain can participate in such couplings. For instance, Suzuki cross-couplings of alkyl bromides containing β-hydrogens can be achieved under mild, room temperature conditions. organic-chemistry.org This suggests that this compound could be coupled with various aryl or vinyl boronic acids to introduce new substituents at the terminus of the ethyl side chain. A typical catalytic system for such a reaction might involve a palladium source like Pd(OAc)₂ and a suitable phosphine (B1218219) ligand. organic-chemistry.orgresearchgate.net

Heck Reaction: The Heck reaction facilitates the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org The bromoethyl moiety of this compound can act as the halide component in this reaction, allowing for the introduction of vinyl groups. The reaction is known for its high trans selectivity. organic-chemistry.org A variety of palladium catalysts, including phosphine-free systems, have been developed for the Heck reaction under mild conditions. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for the formation of C-N bonds by coupling amines with aryl or alkyl halides. libretexts.orgwikipedia.org The bromoethyl group of the title compound is a suitable substrate for this reaction, allowing for the introduction of a wide range of primary and secondary amines at the side chain. This transformation is valuable for building more complex molecular architectures. Practical methods for the Buchwald-Hartwig amination of bromopyridines with volatile amines have been developed, which could be adapted for reactions involving the bromoethyl side chain. nih.govresearchgate.net

ReactionCoupling PartnerCatalyst System (Example)Potential ProductReference
Suzuki CouplingArylboronic acidPd(OAc)₂, SPhos, BaseN-(2-Aryl-ethyl)pyridine-2-carboxamide wikipedia.orgresearchgate.net
Heck ReactionStyrenePd(OAc)₂, P(o-tolyl)₃, BaseN-(4-Phenyl-but-3-enyl)pyridine-2-carboxamide organic-chemistry.orgnih.gov
Buchwald-Hartwig AminationSecondary amine (e.g., Morpholine)Pd₂(dba)₃, BINAP, NaOtBuN-(2-Morpholinoethyl)pyridine-2-carboxamide wikipedia.orgnih.gov

Solvent Effects on Reaction Pathways and Selectivity

The choice of solvent can significantly influence the outcome of reactions involving this compound, particularly at the reactive bromoethyl side chain. This moiety can undergo nucleophilic substitution (SN2) or elimination (E2) reactions, and the balance between these pathways is sensitive to the solvent's properties.

In polar aprotic solvents such as dimethylformamide (DMF) or acetone, SN2 reactions are generally favored. These solvents can solvate the cation of a nucleophilic salt but leave the anion relatively "bare" and highly reactive. This enhances the rate of nucleophilic attack at the primary carbon bearing the bromine atom.

Conversely, polar protic solvents like water or ethanol (B145695) can solvate both the cation and the anion of a nucleophile. The solvation of the anion through hydrogen bonding can reduce its nucleophilicity, potentially slowing down the SN2 reaction. Furthermore, these solvents can also promote elimination reactions (E2), especially with sterically hindered or strongly basic nucleophiles.

The solvent can also play a crucial role in intramolecular reactions. For instance, under basic conditions, the amide nitrogen could potentially act as an internal nucleophile, leading to a cyclization reaction to form a piperazinone derivative. The choice of solvent would be critical in modulating the rate and yield of such a transformation. For example, a study on the cyclization of 2-alkynylanilines demonstrated that the reaction outcome could be completely altered by changing the solvent. nih.gov

Solvent TypeExample SolventsFavored Pathway for Bromoethyl GroupRationale
Polar AproticAcetone, DMF, DMSOSN2 (Nucleophilic Substitution)Poor solvation of the anionic nucleophile, leading to higher reactivity.
Polar ProticWater, Ethanol, MethanolE2 (Elimination) or slower SN2Strong solvation of the nucleophile via hydrogen bonding, reducing its nucleophilicity. Can also stabilize transition states for elimination.
NonpolarHexane, TolueneGenerally slow reaction ratesPoor solubility of most nucleophiles and inability to stabilize charged intermediates or transition states.

Thermal Stability and Decomposition Pathways

Upon heating, the weakest bonds in the molecule are likely to cleave first. The C-Br bond is relatively labile and its cleavage could initiate decomposition. A likely initial decomposition pathway would involve the elimination of hydrogen bromide (HBr) from the bromoethyl side chain to form N-vinylpyridine-2-carboxamide.

At higher temperatures, further degradation would be expected. The amide bond could undergo hydrolysis if moisture is present, or thermolysis to yield a variety of products. Studies on the decomposition of related N-(2-chloroethyl) amides have shown complex pathways, including the formation of volatile products like ethylene (B1197577) glycol and 2-chloroethanol (B45725) under physiological conditions, suggesting that intramolecular reactions can play a significant role. scilit.comacs.orgnih.gov The pyridine ring itself is thermally stable, but its decomposition at very high temperatures would likely lead to the formation of nitrogen oxides and various hydrocarbon fragments. TGA studies of coordination polymers containing substituted pyridine ligands show that the organic ligand typically decomposes at temperatures between 350°C and 450°C. mdpi.com

Anticipated Decomposition Products:

Hydrogen Bromide (HBr)

N-vinylpyridine-2-carboxamide

Picolinamide

Ethyleneimine (aziridine) derivatives (from intramolecular cyclization)

Nitrogen oxides (at high temperatures)

Carbon monoxide and carbon dioxide (at high temperatures)

Advanced Spectroscopic and Structural Characterization of N 2 Bromoethyl Pyridine 2 Carboxamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-Dimensional NMR Spectroscopy (¹H, ¹³C) for Structural Elucidation

One-dimensional NMR, specifically ¹H (proton) and ¹³C (carbon-13) NMR, is fundamental for the initial structural verification of N-(2-Bromoethyl)pyridine-2-carboxamide.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the expected signals would correspond to the protons on the pyridine (B92270) ring and the ethyl chain. The pyridine ring protons typically appear in the aromatic region (δ 7.0-9.0 ppm), with their specific chemical shifts and splitting patterns dictated by their position relative to the nitrogen atom and the carboxamide group. The protons of the ethyl group (-CH₂-CH₂-Br) would be observed further upfield. The CH₂ group attached to the amide nitrogen would likely resonate around δ 3.7-3.9 ppm, while the CH₂ group attached to the bromine atom would be expected at a slightly lower field, around δ 3.5-3.7 ppm, due to the deshielding effect of the electronegative bromine atom. The amide proton (N-H) would likely appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The pyridine ring carbons would exhibit signals in the aromatic region (δ 120-150 ppm). The carbonyl carbon of the amide group is characteristically found further downfield, typically in the range of δ 160-170 ppm. The two carbons of the ethyl chain would appear in the aliphatic region, with the carbon attached to the nitrogen (C-N) expected around δ 40-45 ppm and the carbon bonded to the bromine (C-Br) appearing at a lower field, around δ 30-35 ppm.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound:

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridine H-3~8.1-8.3 (d)~122-124
Pyridine H-4~7.8-8.0 (t)~137-139
Pyridine H-5~7.4-7.6 (t)~126-128
Pyridine H-6~8.5-8.7 (d)~148-150
Pyridine C-2-~150-152
Amide C=O-~164-166
N-CH₂~3.7-3.9 (t)~40-45
CH₂-Br~3.5-3.7 (t)~30-35
N-HVariable (broad s)-

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR techniques are instrumental in confirming the connectivity of atoms within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons with their directly attached carbon atoms. columbia.edu This technique would be used to definitively assign the proton signals to their corresponding carbon atoms in this compound. For example, the proton signal at ~3.7-3.9 ppm would show a correlation to the carbon signal at ~40-45 ppm, confirming the N-CH₂ group.

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups. A strong absorption band is expected in the region of 1650-1680 cm⁻¹ corresponding to the C=O stretching vibration of the secondary amide. The N-H stretching vibration of the amide would appear as a sharp peak around 3300-3500 cm⁻¹. The C-N stretching of the amide would be observed in the 1200-1400 cm⁻¹ region. The aromatic C=C and C=N stretching vibrations of the pyridine ring would give rise to several bands in the 1400-1600 cm⁻¹ range. The C-H stretching of the aromatic ring is expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the ethyl group would appear just below 3000 cm⁻¹. Finally, the C-Br stretching vibration would be found in the fingerprint region, typically between 500 and 600 cm⁻¹.

Predicted Infrared Absorption Frequencies for this compound:

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
Amide N-HStretch3300-3500
Aromatic C-HStretch>3000
Aliphatic C-HStretch<3000
Amide C=OStretch1650-1680
Aromatic C=C, C=NStretch1400-1600
Amide C-NStretch1200-1400
C-BrStretch500-600

Note: These are predicted values and can be influenced by the physical state of the sample (solid or liquid) and intermolecular interactions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. For this compound (C₈H₉BrN₂O), HRMS would provide an exact mass measurement with a high degree of accuracy (typically to within a few parts per million). The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two major peaks in the mass spectrum separated by two mass units, providing further confirmation of the presence of a bromine atom in the molecule. The experimentally determined exact mass would be compared to the calculated theoretical mass for the proposed formula to verify the elemental composition.

X-ray Crystallography

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions.

Analysis of Molecular Conformation and Torsion Angles

For this compound, the key torsion angles that define its conformation are:

τ1 (O=C-C-N_pyridine): This angle describes the rotation of the carboxamide group relative to the pyridine ring. In related structures, this angle often deviates slightly from 0° or 180°, indicating a preference for a near-planar arrangement.

τ2 (C_pyridine-C-N-C_ethyl): This torsion angle defines the orientation of the ethylamide side chain with respect to the pyridine-carboxamide core.

τ3 (C-N-C-C_bromo): This angle describes the rotation around the N-C bond of the ethyl group.

τ4 (N-C-C-Br): This torsion angle determines the position of the terminal bromine atom.

The conformation of the -(2-bromoethyl) side chain is likely to favor a staggered arrangement to minimize steric strain, with the bulky bromine atom positioned away from the pyridine ring. The interplay of these torsion angles will ultimately determine the three-dimensional shape of the molecule.

Illustrative Torsion Angles for this compound based on Related Structures

Torsion AngleAtoms InvolvedExpected Value (°)Remarks
τ1 O=C-C-N_pyridine~175 to 180Favors a near-planar conformation to maximize conjugation and potential intramolecular interactions.
τ2 C_pyridine-C-N-C_ethyl~180An anti-periplanar arrangement is generally favored to reduce steric hindrance.
τ3 C-N-C-C_bromo~60 (gauche) or 180 (anti)The gauche and anti conformations are both plausible, with the anti being slightly more stable in the absence of other interactions.
τ4 N-C-C-Br~180An anti-conformation is expected to minimize steric repulsion between the amide group and the bromine atom.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The solid-state structure of this compound is expected to be significantly influenced by a variety of intermolecular interactions, primarily hydrogen bonding and potentially halogen bonding.

Hydrogen Bonding: The presence of an amide group (a strong hydrogen bond donor in the N-H group and acceptor at the carbonyl oxygen) and a pyridine nitrogen (a hydrogen bond acceptor) suggests that hydrogen bonding will be a dominant force in the crystal packing. In many carboxamide-containing crystal structures, the formation of robust supramolecular synthons via hydrogen bonding is a recurring motif. researchgate.netmdpi.com Common hydrogen bonding patterns in related structures include:

N-H···O=C Dimers: Molecules can form centrosymmetric dimers through pairs of N-H···O hydrogen bonds, creating a characteristic R22(8) ring motif.

N-H···N_pyridine Chains: Alternatively, the amide N-H can form a hydrogen bond with the nitrogen atom of the pyridine ring of an adjacent molecule, leading to the formation of infinite chains. researchgate.net

C-H···O Interactions: Weaker C-H···O hydrogen bonds, involving aromatic C-H groups of the pyridine ring and the carbonyl oxygen, can also contribute to the stability of the crystal lattice. nih.govresearchgate.net

Halogen Bonding: The bromine atom in the 2-bromoethyl substituent introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophile (a Lewis base). nih.gov The strength and directionality of halogen bonds make them a valuable tool in crystal engineering. nih.gov In the crystal structure of this compound, the bromine atom could potentially form halogen bonds with:

The carbonyl oxygen atom of a neighboring molecule (Br···O).

The pyridine nitrogen atom of another molecule (Br···N).

Another bromine atom (Br···Br), which can be classified as either Type I (due to packing) or Type II (a true halogen bond). mdpi.com

Hypothetical Hydrogen Bond Geometries for this compound

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)Symmetry Operation
N-H···O=C ~0.86~2.0 - 2.2~2.8 - 3.0~160 - 175Forming a centrosymmetric dimer
N-H···N_pyridine ~0.86~2.1 - 2.3~2.9 - 3.1~155 - 170Forming a catemeric chain
C-H···O=C ~0.93~2.3 - 2.6~3.2 - 3.5~140 - 160Stabilizing the primary network

Solid-State Packing Analysis and Crystal Engineering Considerations

The interplay of the molecular conformation and the various intermolecular interactions will dictate the final three-dimensional packing of this compound in the solid state. The principles of crystal engineering suggest that the packing will be governed by the formation of the most stable and recurring supramolecular synthons.

Based on the functional groups present, the amide-amide and amide-pyridine hydrogen bond synthons are likely to be the primary drivers of the crystal packing. researchgate.netacs.org The formation of either dimers or chains through these interactions will create a primary structural motif. These primary motifs will then be further organized into a three-dimensional lattice through weaker interactions such as C-H···O bonds, π-π stacking of the pyridine rings, and potential halogen bonds.

The bromoethyl group adds a layer of complexity and opportunity for crystal engineering. The directionality of halogen bonds could be exploited to guide the assembly of specific supramolecular architectures. The size and shape of the bromoethyl substituent will also influence the efficiency of molecular packing, potentially leading to the formation of different polymorphs with distinct physical properties. In some substituted pyridine carboxamides, molecules are observed to pack in layers or sheets, with π-stacking interactions between the aromatic rings of adjacent layers providing further stabilization. nih.govresearchgate.net

Coordination Chemistry and Metal Complexation of N 2 Bromoethyl Pyridine 2 Carboxamide Analogues

Ligand Design Principles and Potential Coordination Modes (e.g., N,O-bidentate, N-pyridine)

The design of pyridine (B92270) carboxamide ligands is centered around the strategic placement of donor atoms to achieve specific coordination geometries and complex stabilities. Analogues of N-(2-Bromoethyl)pyridine-2-carboxamide are typically comprised of a pyridine-2-carboxamide core, where the substituent on the amide nitrogen can be varied to fine-tune the ligand's steric and electronic properties.

The primary coordination modes for these ligands involve the nitrogen atom of the pyridine ring and the oxygen atom of the carboxamide group, forming a stable five-membered chelate ring. This N,O-bidentate coordination is a common feature in the chemistry of picolinamide (B142947) (pyridine-2-carboxamide) and its derivatives. researchgate.netresearchgate.net The deprotonation of the amide nitrogen can also lead to coordination through the nitrogen atom, resulting in a different chelation mode or bridging behavior. nih.govrsc.org

In some instances, only the N-pyridine atom coordinates to the metal center, leaving the carboxamide group uncoordinated or involved in hydrogen bonding interactions within the crystal lattice. The choice of coordination mode is influenced by several factors including the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands or counter-ions. For example, in some complexes, the carboxamide group may act as a bridging ligand, linking multiple metal centers together to form polynuclear structures or coordination polymers. mdpi.com

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with N-(2-substituted)pyridine-2-carboxamide ligands is generally achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.gov Common transition metals used include copper(II), nickel(II), zinc(II), palladium(II), and platinum(II). researchgate.netnih.govrsc.org The choice of metal precursor and reaction conditions, such as temperature and stoichiometry, can direct the formation of complexes with different coordination numbers and geometries.

For instance, the reaction of pyridine dicarboxamide ligands with copper(II) acetate (B1210297) has been shown to produce tricopper(II) complexes. nih.govrsc.org Similarly, palladium(II) and platinum(II) complexes have been synthesized by reacting the metal derivatives with 3-substituted 1-(2-pyridyl)-imidazo[1,5-a]pyridine ligands. rsc.org

The characterization of these newly synthesized complexes relies on a combination of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: This technique is crucial for determining the coordination mode of the carboxamide group. A shift in the C=O stretching frequency upon coordination to a metal ion provides evidence of the involvement of the carbonyl oxygen in bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the structure of diamagnetic complexes in solution. Changes in the chemical shifts of the pyridine and amide protons upon complexation can provide insights into the binding site.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion and charge transfer bands, which are characteristic of the coordination environment.

Elemental Analysis: This provides the empirical formula of the complex, confirming the stoichiometry of the metal and ligand.

The following table summarizes the characterization data for representative transition metal complexes with analogous pyridine carboxamide ligands.

ComplexMetal IonLigandKey Spectroscopic DataReference
[Cu3(L)2(μ2-OAc)2]Cu(II)2,6-Bis(pyrazine-2-carboxamido)pyridineX-ray crystallography confirmed deprotonation of amidic nitrogen atoms. nih.govrsc.org
[Pd(L)(CH3)Cl]Pd(II)1-(2-pyridyl)-3-(2-o-Tolyl)imidazo[1,5-a]pyridineCharacterized by IR, 1H NMR, and elemental analysis. X-ray analysis confirmed N,N-bidentate coordination. rsc.org
[Ni(H2O)2(pia)2]2+Ni(II)Picolinamide (pia)X-ray analysis revealed a trans-octahedral geometry with N,O-chelation. researchgate.net

Structural Analysis of Coordination Compounds via X-ray Crystallography

Single-crystal X-ray diffraction is an indispensable tool for the unambiguous determination of the solid-state structure of metal complexes. nih.gov It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Structural studies on complexes of analogous pyridine carboxamide ligands have revealed a variety of coordination geometries, including square planar, tetrahedral, octahedral, and distorted polyhedra. researchgate.netresearchgate.netmdpi.com For example, the X-ray crystal structures of nickel(II) and cobalt(III) complexes with tetradentate pyridyl-amide substituted N-heterocyclic carbene ligands have shown slightly distorted square-planar and octahedral geometries, respectively. researchgate.net

In many cases, the pyridine-2-carboxamide moiety acts as a bidentate N,O-chelating ligand, forming a stable five-membered ring with the metal ion. researchgate.net The crystal structure of bis(picolinamide-N,O)-bis-(thiocyanato-N)zinc(II) shows a discrete octahedral complex where the zinc atom is coordinated to two picolinamide ligands in a bidentate fashion and two thiocyanate (B1210189) ligands. researchgate.net

The packing of these complexes in the crystal lattice is often influenced by hydrogen bonding interactions involving the amide N-H group, coordinated water molecules, or counter-ions. These interactions can lead to the formation of supramolecular architectures such as dimers, chains, and 3D networks. researchgate.net

Below is a table summarizing crystallographic data for selected transition metal complexes with related ligands.

CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
Ni(H2O)2(pia)22·2H2OMonoclinicP21/cCentrosymmetrical trans-[Ni(H2O)2(pia)2]2+ cation with N,O-chelation from picolinamide. Extensive O/N/C–H···O hydrogen bonds. researchgate.net
[Cd(pia)2(NO3)2]MonoclinicC2/cCadmium(II) is N,O-chelated by two cis-oriented picolinamide ligands in a capped pentagonal bipyramidal geometry. Head-to-head amide dimers are formed. researchgate.net
[Cu3(L7)2(py)2][ClO4]2TriclinicP-1A tricopper(II) complex where the deprotonated carboxamide ligand holds the metal ions in a linear fashion. scispace.com

Influence of Coordination on Chemical Reactivity and Catalytic Activity

The coordination of a pyridine carboxamide ligand to a transition metal center can significantly alter its chemical reactivity and endow the resulting complex with catalytic properties. The metal center can act as a Lewis acid, activating the ligand or substrates for subsequent reactions.

Transition metal complexes featuring pyridine-amide functionalities have been investigated for their catalytic activity in various organic transformations, including oxidation and hydrogenation reactions. orientjchem.orgmdpi.comnih.gov For example, copper(II) complexes with pyrazole-based ligands have been shown to catalyze the oxidation of phenol (B47542) in the presence of hydrogen peroxide. orientjchem.org The ligand is believed to enhance the catalytic efficiency of the metal center.

The electronic and steric environment around the metal ion, which is dictated by the coordinated ligands, plays a crucial role in determining the catalytic activity and selectivity. acs.org By modifying the substituents on the pyridine carboxamide ligand, it is possible to tune the catalytic performance of the corresponding metal complexes. For instance, the introduction of bulky groups can create specific active sites and influence substrate accessibility.

While specific catalytic studies on complexes of this compound are not widely reported, the general principles observed for analogous systems suggest their potential as catalysts. The presence of the bromoethyl group could also offer a handle for further functionalization or immobilization of the catalyst.

Biological Activity and Mechanistic Investigations of N 2 Bromoethyl Pyridine 2 Carboxamide and Its Analogues

Anticancer Potential and Associated Molecular Targets

The pyridine-2-carboxamide scaffold has emerged as a promising framework in the design of novel anticancer agents. Researchers have synthesized and evaluated a variety of analogues, demonstrating their potential to inhibit key molecular targets involved in cancer progression and to exert cytotoxic effects on tumor cells.

Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Hematopoietic Progenitor Kinase 1 (HPK1) , a negative regulator of T-cell activation, has been identified as a key target for cancer immunotherapy. nih.gov Inhibition of HPK1 can enhance anti-tumor immune responses. A series of pyridine-2-carboxamide analogues have been reported as potent HPK1 inhibitors. For instance, one such analogue demonstrated strong HPK1 inhibitory activity in both enzymatic and cellular assays, with excellent kinase selectivity. nih.gov This compound showed over 637-fold selectivity against GCK-like kinase and over 1022-fold selectivity against LCK. nih.gov The development of such selective inhibitors underscores the potential of the pyridine-2-carboxamide scaffold in modulating immune responses against cancer. nih.govnih.gov

Pim-1 Kinase , a serine/threonine kinase, is frequently overexpressed in various human cancers and plays a significant role in cell survival and proliferation. medchemexpress.comnih.gov Several inhibitors targeting Pim kinases have been developed. medchemexpress.comselleckchem.comresearchgate.net While direct inhibition of Pim-1 by N-(2-Bromoethyl)pyridine-2-carboxamide has not been explicitly detailed in the reviewed literature, various pyridine-containing heterocyclic compounds have been investigated as Pim-1 inhibitors. For example, pyridothienopyrimidin-4-one derivatives, which incorporate a pyridine (B92270) ring, have shown highly potent Pim-1 inhibitory activity, with some compounds exhibiting IC50 values in the low micromolar range. nih.gov This suggests that the broader class of pyridine-based compounds holds promise for targeting this oncogenic kinase.

Kinase Inhibition Data for Pyridine-2-Carboxamide Analogues

Analogue Target Kinase IC50 / Ki Selectivity
Pyridine-2-carboxamide analogue (Compound 19) nih.gov HPK1 Potent inhibition (specific IC50 not provided) >637-fold vs GCK-like kinase, >1022-fold vs LCK
Pyridothienopyrimidin-4-one (Compound 7a) nih.gov Pim-1 1.18 µM Not specified
Pyridothienopyrimidin-4-one (Compound 7c) nih.gov Pim-1 1.38 µM Not specified

The anticancer potential of pyridine derivatives has been substantiated through numerous in vitro and in vivo studies. These investigations have demonstrated the ability of these compounds to inhibit the proliferation of various cancer cell lines and suppress tumor growth in animal models.

In vitro studies have shown that pyridine-containing compounds can exhibit significant cytotoxicity against a range of human cancer cell lines. researchgate.netarabjchem.orgmdpi.comrsc.orgnih.gov For instance, certain pyridine-urea derivatives have demonstrated broad-spectrum anti-proliferative activity against a panel of approximately 58 cancer cell lines. mdpi.com Similarly, copper complexes incorporating a pyridine-benzimidazole ligand have shown potent in vitro cytotoxicity toward cell lines such as HCT116, BGC823, HT29, and SMMC7721. rsc.org

In vivo models have further confirmed the anti-tumor effects of pyridine analogues. A potent and selective HPK1 inhibitor based on the pyridine-2-carboxamide scaffold exhibited robust in vivo efficacy in murine colorectal cancer models (CT26 and MC38), showing significant tumor growth inhibition when used in combination with an anti-PD-1 antibody. nih.gov Another study on a novel pyridine derivative, LHT-17-19, demonstrated its antitumor and antimetastatic properties in both syngeneic and xenograft models of lung cancer in mice. rrpharmacology.ru

In Vivo Anti-tumor Efficacy of a Pyridine-2-Carboxamide Analogue

Analogue Cancer Model Efficacy
Pyridine-2-carboxamide analogue (Compound 19) nih.gov CT26 murine colorectal cancer Tumor Growth Inhibition (TGI) = 94.3% (in combination with anti-PD-1)
Pyridine-2-carboxamide analogue (Compound 19) nih.gov MC38 murine colorectal cancer TGI = 83.3% (in combination with anti-PD-1)
Pyridine derivative (LHT-17-19) rrpharmacology.ru Lewis lung carcinoma (syngeneic) Demonstrated antitumor and antimetastatic property

Antimicrobial Efficacy

The pyridine nucleus is a common structural motif in compounds exhibiting a wide range of antimicrobial activities. nih.govmdpi.com Analogues of this compound have been investigated for their potential to combat pathogenic bacteria and fungi.

Several studies have highlighted the antibacterial potential of pyridine carboxamide derivatives. For example, N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues have been shown to be effective against extended-spectrum-β-lactamase (ESBL)-producing Escherichia coli. mdpi.com Another study on Pyridine-2-Carboxaldehyde Isonicotinoyl Hydrazone demonstrated minimum inhibitory concentrations (MIC) of 0.5 mg/ml against E. coli and 1 mg/ml against Staphylococcus aureus. researchgate.net

Antibacterial Activity of Pyridine Carboxamide Analogues

Analogue Bacterial Strain Activity (MIC)
Pyridine-2-Carboxaldehyde Isonicotinoyl Hydrazone researchgate.net Escherichia coli 0.5 mg/ml

The antifungal properties of pyridine carboxamide derivatives have also been a subject of investigation. nih.govuvm.edu A study on novel pyridine carboxamides identified a compound, 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide, which displayed good in vivo antifungal activity against Botrytis cinerea. nih.govuvm.edu This compound's efficacy was found to be comparable to the commercial fungicide thifluzamide. nih.gov

In Vivo Antifungal Activity of a Pyridine Carboxamide Analogue

Analogue Fungal Pathogen Concentration Preventative Efficacy
6-chloro-N-(2-(phenylamino)phenyl)nicotinamide nih.gov Botrytis cinerea 200 mg/L 53.9%
6-chloro-N-(2-(phenylamino)phenyl)nicotinamide nih.gov Botrytis cinerea 100 mg/L 49%

The mechanisms through which pyridine-based compounds exert their antimicrobial effects can be varied. One proposed mechanism involves the disruption of the microbial cell membrane. For instance, diorganotin (IV) complexes of Schiff bases derived from a thiazole amine and salicylaldehyde derivatives, which contain a pyridine-like thiazole ring, are thought to interact with and disrupt the integrity of microbial cell membranes. mdpi.com Another potential mechanism is the inhibition of essential enzymes. The antifungal activity of some pyridine carboxamides has been linked to the inhibition of succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain. nih.govuvm.edu The compound 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide was found to have an IC50 value of 5.6 mg/L for the inhibition of B. cinerea SDH. nih.gov

Enzyme Modulation and Inhibition (e.g., NAPE-PLD, acetylcholinesterase, tyrosine-protein kinases)

There is currently no available scientific literature detailing the modulatory or inhibitory effects of this compound on the enzymes N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD), acetylcholinesterase, or tyrosine-protein kinases.

NAPE-PLD: This enzyme is a key player in the biosynthesis of N-acylethanolamines, a class of bioactive lipids. While inhibitors of NAPE-PLD are of significant research interest for their potential therapeutic applications, there are no published studies to indicate that this compound has been evaluated for this activity.

Acetylcholinesterase: As a critical enzyme in the nervous system, acetylcholinesterase is a well-established target for drugs treating various neurological disorders. The inhibitory potential of this compound against this enzyme has not been reported in the accessible scientific literature.

Tyrosine-protein kinases: This large family of enzymes plays a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. There is no evidence from published research to suggest that this compound or its close analogues have been investigated as tyrosine-protein kinase inhibitors.

Biological Alkylation Activity: Role as an Electrophilic Warhead

The chemical structure of this compound contains a bromoethyl group, which could theoretically act as an electrophilic moiety capable of alkylating nucleophilic residues in biological macromolecules such as proteins and DNA. Such reactive fragments, often termed "electrophilic warheads," are a feature of certain classes of enzyme inhibitors and therapeutic agents that form covalent bonds with their targets.

However, a thorough review of the scientific literature reveals no studies that have investigated or confirmed the biological alkylation activity of this compound. Experimental data demonstrating its reactivity towards biological nucleophiles, its mechanism of action as an alkylating agent, or its potential to function as an electrophilic warhead in a biological context are not available.

Potential in Targeted Delivery Systems

Targeted delivery systems are a sophisticated approach in drug development designed to enhance the therapeutic efficacy of a drug while minimizing off-target side effects. These systems often utilize specific molecular structures to direct a therapeutic agent to a particular site of action.

The potential application of this compound as a component of a targeted delivery system has not been explored in any published research. There are no reports of its use as a linker, a targeting moiety, or a payload in any such system.

Structure Activity Relationship Sar Studies for N 2 Bromoethyl Pyridine 2 Carboxamide Derivatives

Design Principles for Systematic Structural Modifications

The systematic structural modification of N-(2-Bromoethyl)pyridine-2-carboxamide derivatives follows established medicinal chemistry principles to explore and optimize biological activity. A primary strategy involves modifying the N-substituent of the carboxamide group. The 2-bromoethyl group itself is a key pharmacophoric feature, where variations in the length of the alkyl chain, the nature of the halogen, or its replacement with other functional groups can significantly impact potency and selectivity. For instance, altering the alkyl chain length can affect the molecule's interaction with the binding pocket of a biological target.

Furthermore, isosteric and bioisosteric replacements are commonly employed design strategies. For example, replacing the pyridine (B92270) ring with other heterocyclic systems can lead to compounds with improved activity or a different pharmacological profile. Similarly, the carboxamide linker can be modified to alter the conformational flexibility and hydrogen bonding capacity of the molecule.

Impact of Substituent Variations on Biological Potency and Selectivity

The biological potency and selectivity of this compound derivatives are highly sensitive to the nature and position of substituents. Variations on the N-alkyl chain of the carboxamide have been shown to be critical. For example, in a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, the size and hydrophobicity of the N-substituent were found to be important for inhibitory activity against phosphodiesterase 4B (PDE4B). nih.gov While direct data on the 2-bromoethyl group is limited, the presence of a halogen atom introduces the possibility of halogen bonding, which can be a significant interaction in ligand-receptor binding.

The following table illustrates the impact of substituent variations on the N-phenyl ring of thieno[2,3-b]pyridine-2-carboxamide (B1404352) derivatives on their anti-proliferative activity in MDA-MB-231 cells.

CompoundR1R2IC50 (µM)
1 HH> 100
6 CNF25.4 ± 2.1
11 CNCl20.7 ± 1.8
16 CNBr22.5 ± 1.5

Data sourced from a study on thieno[2,3-b]pyridine (B153569) derivatives as FOXM1 inhibitors. mdpi.com

This data clearly indicates that the presence of a cyano (-CN) group in conjunction with a halogen on the N-phenyl ring significantly enhances the anti-proliferative activity compared to the unsubstituted analog.

Conformational Effects on Activity Profiles

The three-dimensional conformation of this compound derivatives is a critical determinant of their biological activity. The relative orientation of the pyridine ring and the carboxamide side chain can influence how the molecule fits into a receptor's binding site. The planarity between the pyridine ring and the amide group is often a key factor. mdpi.com In some pyridine-2,6-dicarboxamides, a folded molecular conformation is observed, which can be crucial for their biological function. researchgate.net

For certain classes of pyridine-2,6-dicarboxamides that act as G-quadruplex stabilizers, a V-shaped conformation is considered highly beneficial for maximizing interaction with the target. mdpi.com This specific conformation is often enforced by intramolecular hydrogen bonds between the pyridine nitrogen and the NH of the carboxamide linkers. mdpi.com

The introduction of substituents can have a profound effect on the preferred conformation. For example, steric hindrance from bulky substituents can force the pyridine ring and the carboxamide group out of planarity, which may either enhance or diminish biological activity depending on the specific requirements of the biological target. nih.gov The dihedral angle between the pyridine ring and the carboxamide group is a key parameter used to describe this conformational feature. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a valuable computational tool for understanding and predicting the biological activity of this compound derivatives. QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

In a 2D-QSAR study of pyridine carboxamide-based JNK inhibitors, molecular topological and quantum chemical descriptors were used to build predictive models. nih.gov The analysis revealed that factors such as the Wiener index, Randic's connectivity index, HOMO energy, LUMO energy, and dipole moment were influential in determining the inhibitory activity (log IC50). nih.gov Such models can be employed to predict the activity of newly designed compounds before their synthesis, thus streamlining the drug discovery process.

3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electrostatic field requirements for optimal biological activity. For a series of N-[2-(aryl/substituted aryl)-4-oxo-1, 3-thiazolidin-3-yl] pyridine-4-carboxamides, 3D-QSAR models suggested that the presence of electron-withdrawing groups on an aryl ring was favorable for anti-inflammatory activity. researchgate.net These models generate contour maps that highlight regions where steric bulk or specific electronic properties are likely to enhance or decrease activity, providing a roadmap for the design of more potent analogs.

Theoretical and Computational Chemistry Studies of N 2 Bromoethyl Pyridine 2 Carboxamide

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods could provide a wealth of information about N-(2-Bromoethyl)pyridine-2-carboxamide.

An electronic structure analysis would elucidate the distribution of electrons within the molecule, which is crucial for understanding its reactivity and properties.

HOMO-LUMO Energy Gaps: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of a molecule's chemical reactivity and kinetic stability. schrodinger.comlibretexts.org A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. researchgate.netutdallas.edu For this compound, calculating this gap would help predict its behavior in chemical reactions.

ParameterPredicted Value (Arbitrary Example)Significance
HOMO Energy-6.5 eVEnergy of the outermost electron orbital; relates to electron-donating ability.
LUMO Energy-1.2 eVEnergy of the lowest energy electron-accepting orbital; relates to electron-accepting ability.
HOMO-LUMO Gap5.3 eVIndicates chemical reactivity and stability.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding within a molecule. researchgate.netmpg.deusc.edu It localizes the molecular orbitals into one-center (lone pairs) and two-center (bonds) components, offering a chemically intuitive representation of the Lewis structure. usc.edu For the title compound, NBO analysis could quantify the hybridization of atoms, the nature of the covalent bonds (e.g., sigma, pi), and the extent of any intramolecular interactions, such as hydrogen bonding or charge transfer.

InteractionDonor NBOAcceptor NBOStabilization Energy (E(2)) (kcal/mol) (Arbitrary Example)
Intramolecular H-BondLP(1) N(amide)BD(C-H)1.5
ResonanceLP(1) O(carbonyl)BD(C-N)(amide)45.2

DFT and other quantum chemical methods can be used to predict various spectroscopic properties, which can then be compared with experimental data for validation of the computational model. For this compound, this would include:

Infrared (IR) Spectroscopy: Calculation of vibrational frequencies to predict the IR spectrum. This would help in identifying characteristic functional groups and their vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Prediction of chemical shifts (¹H and ¹³C) to aid in the structural elucidation of the molecule.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict electronic transitions and the corresponding absorption wavelengths, providing insight into the molecule's color and photophysical properties.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules. nih.gov For this compound, MD simulations could be employed to:

Conformational Analysis: Explore the potential energy surface of the molecule to identify its most stable conformations in different environments (e.g., in a vacuum, in a solvent). This is crucial as the conformation can significantly influence the molecule's biological activity.

Ligand-Target Interactions: If a biological target for this compound were identified, MD simulations could provide detailed insights into the dynamics of the binding process, the stability of the ligand-protein complex, and the role of solvent molecules. mdpi.com

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. core.ac.uk This is particularly useful in drug discovery for predicting the binding mode of a ligand to a protein's active site. rjptonline.org For this compound, if a target protein were known, docking studies could:

Identify the most likely binding pose of the molecule within the protein's binding pocket.

Estimate the binding affinity (e.g., docking score) of the molecule for the target.

Characterize the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. nih.gov

Target Protein (Hypothetical)Docking Score (kcal/mol) (Arbitrary Example)Key Interacting Residues (Hypothetical)
Kinase A-8.5TYR 123, LEU 201, ASP 203
Protease B-7.9HIS 41, CYS 145, GLU 166

Elucidation of Reaction Mechanisms via Computational Methods

Computational methods can be used to map out the potential energy surface of a chemical reaction, allowing for the determination of transition state structures and activation energies. rsc.orgrsc.org This provides a detailed, step-by-step understanding of the reaction mechanism. For this compound, computational studies could investigate, for example, the mechanism of its synthesis or its potential metabolic pathways.

Analysis of Tautomeric Forms and Relative Stabilities

Molecules that can exist in different tautomeric forms can have different chemical and physical properties. Computational chemistry can be used to determine the relative stabilities of these tautomers. For this compound, it is important to consider the possibility of amide-imidol tautomerism. Quantum chemical calculations could predict the energies of each tautomer and the energy barrier for their interconversion, thereby determining the predominant form under different conditions.

Advanced Applications and Future Research Directions

Role as a Versatile Building Block in Complex Organic Synthesis

N-(2-Bromoethyl)pyridine-2-carboxamide integrates two key reactive functionalities: a pyridine-2-carboxamide core and a bromoethyl group. This unique combination makes it a valuable intermediate in the synthesis of more complex molecules. The pyridine-2-carboxamide scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs, and is known to be a key building block in the creation of pharmaceuticals and agrochemicals. rsc.orgguidechem.comlifechemicals.com Its derivatives are synthesized through various methods, including condensation reactions, multicomponent reactions, and metal-catalyzed cross-coupling reactions. rsc.org

The bromoethyl side chain provides a reactive site for nucleophilic substitution, allowing for the facile introduction of a two-carbon linker to various substrates. This alkylation capability is crucial for constructing larger, more intricate molecular architectures. acs.orgacs.org The reactivity of the bromoethyl group enables the connection of the pyridine-2-carboxamide core to other molecules of interest, thereby facilitating the generation of diverse chemical libraries for drug discovery and other applications. For instance, methods for the selective alkylation of pyridines at different positions have been developed, highlighting the tunability of their reactivity. acs.orgacs.orgnih.govchemistryviews.org

The strategic combination of the stable, biologically relevant pyridine-2-carboxamide core with a reactive bromoethyl handle allows synthetic chemists to design and construct complex molecules with a wide range of potential applications, from novel therapeutic agents to functional materials.

Applications in Chemical Biology

The structural features of this compound make it a promising candidate for various applications in chemical biology, particularly in the development of molecular probes and prodrugs.

Molecular probes are essential tools for elucidating biological pathways and mechanisms of action. The pyridine-2-carboxamide moiety can act as a recognition element for specific biological targets, while the bromoethyl group can serve as a reactive handle to attach reporter molecules such as fluorophores or affinity tags. Pyridine-containing fluorophores have been designed to create enzyme-responsive fluorescent probes. chemrxiv.org For example, pyridinedicarboxylate-Tb(III) complexes have been developed as luminescent probes for monitoring ATP. nih.gov

The development of probes based on the this compound scaffold could enable the investigation of enzymes or receptors that recognize the pyridine-2-carboxamide structure. Upon binding to the target, the bromoethyl group could be used to covalently label the protein of interest, allowing for its identification and characterization. This approach is valuable for target validation and understanding drug-target interactions.

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. This strategy is often employed to improve a drug's pharmacokinetic properties, such as absorption, distribution, and targeted delivery. The bromoethyl group of this compound can function as a cleavable linker in prodrug design. nih.govresearchgate.netgoogle.com

Potential in Materials Science (e.g., Polymer Precursors, Catalyst Scaffolds)

The pyridine (B92270) moiety is a valuable component in materials science due to its electronic properties and ability to coordinate with metals. This compound can serve as a monomer or a functionalizing agent for the development of novel polymers and catalyst scaffolds.

Pyridine-containing polymers have been investigated for a range of applications. The nitrogen atom in the pyridine ring can be quaternized to create polyelectrolytes or used to graft pyridine units onto existing polymer backbones. These materials can exhibit interesting properties, such as fluorescence and antimicrobial activity. The bromoethyl group of this compound provides a convenient handle for polymerization or for grafting the molecule onto a polymer chain.

In the field of catalysis, pyridine-based ligands are widely used to modulate the activity and selectivity of metal catalysts. The pyridine-2-carboxamide structure can act as a bidentate ligand, coordinating to a metal center through both the pyridine nitrogen and the amide oxygen or nitrogen. rsc.orgresearchgate.net By immobilizing these catalytic complexes on a solid support, recyclable and more sustainable catalysts can be developed. The bromoethyl group of this compound could be used to anchor the pyridine-2-carboxamide ligand to a solid support, such as a polymer resin or silica gel, creating a heterogeneous catalyst scaffold. nbinno.com

Emerging Research Areas and Unexplored Reactivities

While the fundamental reactivity of the pyridine-2-carboxamide and bromoethyl groups is well-understood, the unique combination within this compound opens up avenues for exploring novel chemical transformations and applications.

Emerging research in pyridine chemistry includes the development of new methods for selective functionalization and the synthesis of novel fused heterocyclic systems. tandfonline.comnih.gov The reactivity of the bromoethyl group could be exploited in intramolecular cyclization reactions to generate novel bicyclic or tricyclic structures containing the pyridine-2-carboxamide motif. These new scaffolds could possess unique biological activities.

Furthermore, the exploration of this compound in areas such as photoredox catalysis or as a precursor to novel organometallic complexes could reveal currently unexplored reactivities and lead to the development of new synthetic methodologies.

Synergistic Approaches with Other Therapeutic Modalities

Combination therapy, where two or more drugs are used to treat a disease, is a cornerstone of modern medicine, particularly in cancer treatment. The pyridine-2-carboxamide scaffold is present in a number of anticancer agents. ekb.egnih.govresearchgate.netresearchgate.net Derivatives of this scaffold have shown potent inhibitory activity against various kinases and other cancer-related targets.

Given the prevalence of the pyridine-2-carboxamide core in bioactive molecules, this compound could be used as a starting point to develop new therapeutic agents designed for synergistic combinations. For example, by modifying the molecule to target a specific pathway, it could be combined with existing drugs that act on a different but complementary pathway. This approach can lead to enhanced efficacy, reduced drug resistance, and lower side effects. The bromoethyl group provides a convenient point for chemical modification to optimize the molecule's properties for a specific therapeutic combination.

Q & A

Q. What are the standard synthetic protocols for N-(2-Bromoethyl)pyridine-2-carboxamide, and how are reaction conditions optimized for yield?

  • Methodological Answer : The compound is typically synthesized via a coupling reaction between pyridine-2-carboxylic acid derivatives and bromoethylamine. A common approach involves activating the carboxylic acid group using reagents like thionyl chloride (SOCl₂) to form an acyl chloride intermediate, followed by reaction with 2-bromoethylamine under anhydrous conditions. Triphenylphosphite (P(OPh)₃) may be employed as a coupling agent to enhance reaction efficiency. Yield optimization focuses on stoichiometric ratios (e.g., 1:1.2 molar ratio of acid to amine), temperature control (reflux in dry THF or DMF at 80–100°C), and inert atmosphere (N₂/Ar) to prevent hydrolysis. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization is critical for isolating high-purity product .

Q. Which spectroscopic and crystallographic methods are employed to characterize this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assignments focus on the pyridine ring protons (δ 7.5–8.5 ppm for aromatic H), bromoethyl group (δ 3.4–3.8 ppm for CH₂Br), and amide NH (δ 8.0–8.5 ppm).
  • FT-IR : Key peaks include C=O stretch (~1650 cm⁻¹), amide N-H bend (~1550 cm⁻¹), and C-Br stretch (~600 cm⁻¹).
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) confirm molecular weight, while fragmentation patterns validate the bromoethyl group.
  • X-ray Crystallography : Single-crystal diffraction (using SHELX software) resolves bond lengths (e.g., C-Br ~1.9 Å) and confirms the planar geometry of the pyridine-carboxamide moiety. Space group assignments (e.g., monoclinic P21/c) and refinement parameters (R-factor < 0.05) ensure structural accuracy .

Advanced Research Questions

Q. How do substitution reactions of the bromoethyl group in this compound proceed under different nucleophilic conditions?

  • Methodological Answer : The bromoethyl group undergoes nucleophilic substitution (SN2) with a range of nucleophiles:
  • Amines : Reaction with primary/secondary amines (e.g., pyridine, thiourea) in polar aprotic solvents (DMF, acetonitrile) at 60–80°C yields N-alkylated derivatives. Steric hindrance from the pyridine ring may slow kinetics, requiring prolonged reaction times (12–24 hr).
  • Thiols : Thiolate nucleophiles (NaSH or RSH with base) displace bromide to form thioether linkages.
  • Metal Catalysts : Palladium complexes (e.g., K₂PdCl₄) facilitate coupling reactions (e.g., Suzuki-Miyaura) with aryl boronic acids, replacing Br with aryl groups. Monitoring by TLC and quenching with aqueous NH₄Cl ensures reaction control .

Q. What challenges arise in the crystallographic analysis of this compound, and how are software tools like SHELX employed to address them?

  • Methodological Answer : Challenges include:
  • Crystal Twinning : Common in brominated compounds due to heavy atom effects. Data collection at low temperature (100 K) minimizes disorder.
  • Weak Diffraction : High-resolution synchrotron sources improve data quality.
  • Refinement of Bromine Anisotropy : SHELXL refines anisotropic displacement parameters (ADPs) for Br atoms using the HAR instruction. Hydrogen bonding networks (e.g., N-H···O=C interactions) are modeled via DFIX restraints. Validation tools (e.g., PLATON) check for missed symmetry and solvent accessibility .

Q. How can computational methods predict the reactivity and pharmacological potential of this compound derivatives?

  • Methodological Answer :
  • DFT Calculations : Gaussian or ORCA software optimizes geometry and calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular Docking (AutoDock Vina) : Screens derivatives against targets like kinase enzymes (e.g., VEGFR2) to prioritize synthesis. Docking scores (ΔG < -7 kcal/mol) indicate strong binding.
  • ADMET Prediction : SwissADME evaluates drug-likeness (Lipinski’s rules) and toxicity (AMES test). Bromine’s metabolic stability vs. potential hepatotoxicity requires balancing .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly across studies for this compound derivatives?

  • Methodological Answer : Discrepancies arise from:
  • Solvent Polarity : Polar solvents (DMF) favor SN2 pathways but may hydrolyze intermediates. Non-polar solvents (toluene) reduce side reactions but slow kinetics.
  • Catalyst Purity : Trace moisture in Pd catalysts (e.g., K₂PdCl₄) reduces efficacy. Pre-drying catalysts at 120°C under vacuum mitigates this.
  • Workup Procedures : Rapid quenching vs. gradual pH adjustment during amide formation impacts crystallization. Comparative studies using controlled conditions (e.g., identical reagent batches) are essential .

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